

# SB756050: A Technical Review of a Selective TGR5 Agonist

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## Compound of Interest

Compound Name: SB756050

Cat. No.: B1680850

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## Abstract

**SB756050** is a selective T-Gr-protein-coupled receptor 5 (TGR5) agonist that was under development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus. As a modulator of a receptor implicated in glucose homeostasis and energy expenditure, **SB756050** represented a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **SB756050**. It details the compound's mechanism of action, summarizes its preclinical and clinical findings, and presents available data in a structured format for technical audiences. While development was halted due to suboptimal clinical efficacy, the history of **SB756050** offers valuable insights into the challenges of targeting the TGR5 receptor for metabolic diseases.

## Introduction

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a member of the G-protein coupled receptor family that is activated by bile acids.[1] Expressed in various tissues, including the intestine, gallbladder, and certain immune cells, TGR5 plays a role in regulating energy expenditure, glucose metabolism, and inflammatory responses.[2] Activation of TGR5 in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with established benefits in glycemic control.[2] This has made TGR5 an attractive target for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity.[2]

**SB756050** was identified by GlaxoSmithKline as a selective TGR5 agonist.[1] The compound progressed to Phase I/II clinical trials but was ultimately discontinued.[2] This document aims to provide a detailed technical account of the available scientific and clinical data on **SB756050**.

## Discovery and Preclinical Development

### Discovery

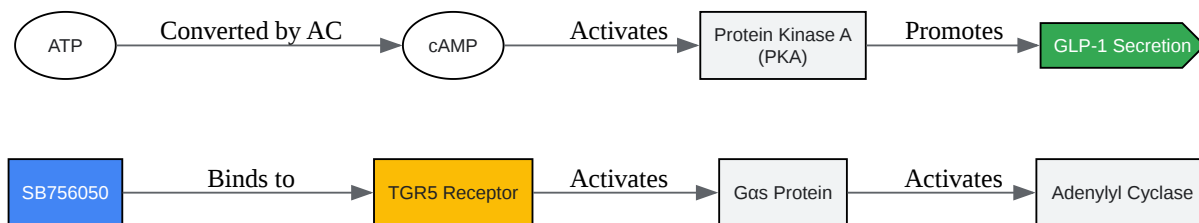
Detailed information regarding the specific discovery process for **SB756050**, including the lead identification and optimization campaign, is not extensively available in the public domain. It is known that GlaxoSmithKline was actively pursuing TGR5 modulators for metabolic diseases. **SB756050** is a synthetic diazepine derivative.[3]

### Chemical Structure and Properties

- Chemical Name: 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine[4]
- Molecular Formula:  $C_{21}H_{28}N_2O_8S_2$ [4]
- Molecular Weight: 500.6 g/mol [4]
- CAS Number: 447410-57-3[4]

### Mechanism of Action

**SB756050** is a selective agonist of the TGR5 receptor.[1] Upon binding to TGR5, it is presumed to initiate a signaling cascade through the Gαs subunit of its associated G protein, leading to the activation of adenylyl cyclase.[5] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[5] In the context of enteroendocrine L-cells, this signaling pathway is known to promote the secretion of GLP-1.[2]



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